Cas no 1807211-71-7 ((2-Bromo-6-methoxypyridin-3-yl)methanol)
(2-Bromo-6-methoxypyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-Bromo-6-methoxypyridin-3-yl)methanol
- SCHEMBL21383732
- AKOS022174112
- 1807211-71-7
- DS-6053
- D84308
-
- MDL: MFCD27922754
- Inchi: InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
- InChI Key: PHUKRQGKFSLAQN-UHFFFAOYSA-N
- SMILES: COC1=NC(=C(C=C1)CO)Br
Computed Properties
- Exact Mass: 216.97384g/mol
- Monoisotopic Mass: 216.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 42.4Ų
(2-Bromo-6-methoxypyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013087-250mg |
2-Bromo-6-methoxypyridine-3-methanol |
1807211-71-7 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029013087-1g |
2-Bromo-6-methoxypyridine-3-methanol |
1807211-71-7 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B900346-250mg |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | ≥95% | 250mg |
¥843.30 | 2022-09-02 | |
| Chemenu | CM250526-1g |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | 95% | 1g |
$327 | 2021-08-04 | |
| Chemenu | CM250526-5g |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | 95% | 5g |
$748 | 2021-08-04 | |
| Chemenu | CM250526-10g |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | 95% | 10g |
$1122 | 2021-08-04 | |
| Chemenu | CM250526-25g |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | 95% | 25g |
$1870 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B900346-100mg |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | ≥95% | 100mg |
¥421.20 | 2022-09-02 | |
| Chemenu | CM250526-1g |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | 95% | 1g |
$327 | 2022-06-12 | |
| Chemenu | CM250526-5g |
(2-Bromo-6-methoxypyridin-3-yl)methanol |
1807211-71-7 | 95% | 5g |
$748 | 2022-06-12 |
(2-Bromo-6-methoxypyridin-3-yl)methanol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2-Bromo-6-methoxypyridin-3-yl)methanol
Recent Advances in the Application of (2-Bromo-6-methoxypyridin-3-yl)methanol (CAS: 1807211-71-7) in Chemical Biology and Pharmaceutical Research
The compound (2-Bromo-6-methoxypyridin-3-yl)methanol (CAS: 1807211-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic building block, characterized by its bromo and methoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in the development of kinase inhibitors, antiviral agents, and other therapeutically relevant compounds. The presence of both a reactive bromine atom and a hydroxymethyl group allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (2-Bromo-6-methoxypyridin-3-yl)methanol as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's structural features enabled efficient coupling with various pharmacophores, yielding derivatives with improved selectivity and potency against BTK, a target implicated in autoimmune diseases and B-cell malignancies. The study reported IC50 values in the low nanomolar range for several derivatives, underscoring the scaffold's utility in kinase inhibitor design.
Another notable application emerged in antiviral research, where (2-Bromo-6-methoxypyridin-3-yl)methanol was incorporated into the structure of broad-spectrum RNA-dependent RNA polymerase (RdRp) inhibitors. A 2024 Nature Communications paper described its use in the modular synthesis of nucleoside analogs active against SARS-CoV-2 and other RNA viruses. The bromine atom facilitated Suzuki-Miyaura cross-coupling reactions with boron-containing heterocycles, while the hydroxymethyl group allowed for further functionalization to improve pharmacokinetic properties.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of (2-Bromo-6-methoxypyridin-3-yl)methanol. A 2023 Organic Process Research & Development article detailed a scalable, high-yield (82%) synthesis starting from 2,6-dibromopyridine, involving selective methoxylation followed by controlled formylation and reduction. This improved synthetic route addresses previous challenges in regioselectivity and purification, making the compound more accessible for pharmaceutical applications.
The compound's safety profile has also been systematically evaluated. Recent toxicological studies (2024, Chemical Research in Toxicology) indicate favorable in vitro cytotoxicity and genotoxicity profiles at concentrations relevant for medicinal chemistry applications. However, researchers note that appropriate safety measures should still be maintained when handling the brominated compound in laboratory settings.
Looking forward, (2-Bromo-6-methoxypyridin-3-yl)methanol continues to show promise in emerging areas such as PROTAC (proteolysis targeting chimera) development and covalent inhibitor design. Its dual functionality makes it particularly suitable for constructing heterobifunctional molecules that can simultaneously engage target proteins and E3 ubiquitin ligases. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines for oncology and inflammatory diseases.
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